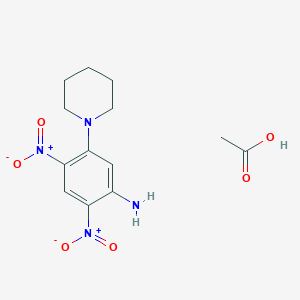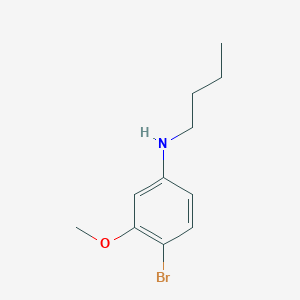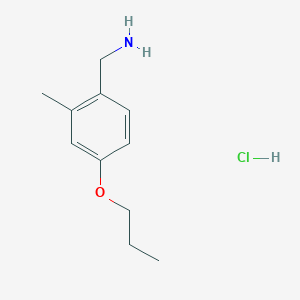
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid
Descripción general
Descripción
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid (FPCA) is an important organic compound used in various scientific fields. It is a cyclic carboxylic acid with a fluorine-substituted phenoxy group. FPCA is used in many areas of research, including synthesis, drug development, and biochemistry.
Aplicaciones Científicas De Investigación
Fluorescent Chemosensors
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid derivatives have been explored for their potential in the development of fluorescent chemosensors. These compounds can detect various analytes, including metal ions and neutral molecules, due to their high selectivity and sensitivity. Such chemosensors are crucial for environmental monitoring, biomedical diagnostics, and chemical research, offering a versatile platform for sensing applications (Roy, 2021).
COX-1 Inhibitors in Cancer Research
Research on 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid and its derivatives has contributed significantly to understanding the role of cyclooxygenase-1 (COX-1) in cancer. COX-1 inhibitors, derived from such compounds, show promise in cancer therapy by modulating inflammation pathways that are pivotal in tumor progression. This research underscores the therapeutic potential of COX-1 selective inhibition in oncology, highlighting a pathogenetic role of COX-1 in various cancers and suggesting novel avenues for treatment strategies (Pannunzio & Coluccia, 2018).
Ethylene Action Inhibition in Agriculture
The study of 1-methylcyclopropene, a related compound, has revealed its significance in agriculture, particularly in extending the shelf life of fruits and vegetables. By inhibiting ethylene action, this compound prevents premature ripening and spoilage, enhancing food security and reducing waste. Although not directly linked to 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid, this research area exemplifies the broader implications of cyclopropane derivatives in scientific applications, offering insights into the manipulation of ethylene responses to improve postharvest quality (Blankenship & Dole, 2003).
Biotechnological and Pharmaceutical Applications
Lactic acid production from biomass, as a green and sustainable chemical platform, demonstrates the versatility of carboxylic acid derivatives in biotechnological and pharmaceutical applications. This area of research, while not directly involving 1-(2-Fluorophenoxy)cyclopropanecarboxylic acid, showcases the potential of similar compounds in the synthesis of biodegradable polymers, drug development, and as intermediates in various chemical syntheses. Such applications underscore the importance of carboxylic acid derivatives in advancing green chemistry and biotechnology (Gao, Ma, & Xu, 2011).
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(2-fluorophenoxy)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c11-7-3-1-2-4-8(7)14-10(5-6-10)9(12)13/h1-4H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWDPMQNMDHRTTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)O)OC2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluorophenoxy)cyclopropanecarboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[(Pyridin-3-yl)amino]-1,2-dihydroisoquinolin-1-one](/img/structure/B1407359.png)
![4-[2-(1-Naphthyloxy)ethyl]piperidine hydrochloride](/img/structure/B1407361.png)
![6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]-[1,3]thiazole-2-carboxylic acid hydrochloride](/img/structure/B1407362.png)
![{[2,5-Dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methyl}amine hydrochloride](/img/structure/B1407366.png)
![1-Isobutyl-3,4,5,6-tetrahydro-1H-azepino-[5,4,3-cd]indole hydrochloride](/img/structure/B1407367.png)

![11H-dibenzo[b,e][1,4]dioxepin-2-amine hydrochloride](/img/structure/B1407371.png)
![5-[2-(3-Amino-1H-1,2,4-triazol-5-yl)ethyl]-1H-1,2,4-triazol-3-amine;nitric acid](/img/structure/B1407372.png)
![3-[5-(4-Chlorobenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1407373.png)




![2-[(2-piperidin-4-yl-1H-imidazol-1-yl)methyl]pyridine trihydrochloride](/img/structure/B1407382.png)